N-Methylhex-5-en-1-amine
Overview
Description
N-Methylhex-5-en-1-amine is a chemical compound that falls under the category of N-methylamines, which are amines that have been methylated. This process of methylation typically involves the addition of a methyl group to the nitrogen atom of an amine. N-Methylamines are significant in various chemical syntheses and are found in a range of bioactive compounds and chemical intermediates .
Synthesis Analysis
The synthesis of N-methylamines can be achieved through several methods. One approach involves the N-methylation of amines with methanol at room temperature using a silver-loaded titanium dioxide (Ag/TiO2) photocatalyst under UV-vis light irradiation. This method is versatile and can accommodate amines with various functional groups . Another method utilizes carbon dioxide and molecular hydrogen with supported gold catalysts, which has been reported to achieve good to excellent yields. This process is notable for its high turnover frequency and its ability to tolerate a wide variety of amines . Additionally, a practical and efficient synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of certain antibiotics, has been developed. This involves an asymmetric Michael addition and a stereoselective alkylation . Furthermore, reductive amination using reusable cobalt oxide nanoparticles has been reported as an expedient method for synthesizing N-methyl- and N-alkylamines .
Molecular Structure Analysis
The molecular structure of N-methylamines can be complex and diverse, depending on the specific compound and its synthesis pathway. For instance, the crystal structure of a related compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, was determined to belong to the orthorhombic space group with specific lattice parameters and exhibited intermolecular hydrogen bonds and π-interactions . Theoretical studies using density functional theory (DFT) have been conducted to understand the structural, optoelectronic, and reactivity properties of N-methylamines and their metal complexes, which are relevant for applications in OLED and OFET technologies .
Chemical Reactions Analysis
N-Methylamines can participate in various chemical reactions. For example, N-Methylidene(bis(trimethylsilyl)methyl)amine has been used as a stable methanimine synthon in [2 + 2] cycloadditions with ketenes to provide β-lactams in a single step . N,O-Aminals, which are related to N-methylamines, have been recognized as important building blocks in organic synthesis and have been converted to diverse enantiomerically enriched compounds through asymmetric organocatalysis or metal catalysis . N-tert-Butanesulfinyl imines, which are intermediates for the asymmetric synthesis of amines, have also been used to prepare a wide range of highly enantioenriched amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-methylamines are influenced by their molecular structure and the presence of functional groups. These properties are crucial for their reactivity and applications in various chemical processes. For instance, the impact sensitivity and friction sensitivity of energetic material precursors related to N-methylamines have been measured, providing insight into their stability and safety . The reactivity properties, such as reorganization energies and charge transfer mobilities, have been computed for N-methylamines and their complexes, which are significant for their use in electronic devices .
Scientific Research Applications
Intermediate in Medicinal Chemistry
Synthesis of Key Intermediates Another study reports the synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, an antibiotic intended for veterinary use. The research describes a practical, efficient, and stereoselective process for preparing this intermediate, showcasing the importance of N-Methylhex-5-en-1-amine derivatives in the field of medicinal chemistry (Fleck et al., 2003).
Safety And Hazards
N-Methylhex-5-en-1-amine is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
Relevant Papers There are several peer-reviewed papers related to N-Methylhex-5-en-1-amine . These papers explore various aspects of the compound, including its synthesis, mechanism of action, and potential applications. Further analysis of these papers could provide more detailed information about N-Methylhex-5-en-1-amine.
properties
IUPAC Name |
N-methylhex-5-en-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-3-4-5-6-7-8-2/h3,8H,1,4-7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIMETYRXLWWSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591138 | |
Record name | N-Methylhex-5-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylhex-5-en-1-amine | |
CAS RN |
55863-02-0 | |
Record name | N-Methylhex-5-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-METHYLHEX-5-EN-1-AMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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